molecular formula C9H6D4O2 B1148077 3-Phenylpropionic acid - d4 CAS No. 21386-74-3

3-Phenylpropionic acid - d4

Número de catálogo: B1148077
Número CAS: 21386-74-3
Peso molecular: 154.2
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Phenylpropionic acid - d4, also known as this compound, is a useful research compound. Its molecular formula is C9H6D4O2 and its molecular weight is 154.2. The purity is usually 95% min..
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolic Research

3-Phenylpropionic acid - d4 has been identified as a significant metabolite in studies related to metabolic diseases, particularly type 1 diabetes. Research indicates that this compound plays a role in the metabolic alterations associated with the destruction of pancreatic beta cells. A study highlighted the importance of various metabolites, including this compound, in understanding disease pathology and progression (Noso et al., 2023) .

Key Findings:

  • Role in Disease Pathology: The compound is involved in metabolic changes during beta-cell destruction.
  • Biomarker Potential: It serves as a potential biomarker for monitoring disease progression and therapeutic efficacy.

Antimicrobial Properties

Recent studies have focused on the antimicrobial properties of chlorinated derivatives of 3-phenylpropionic acid. For instance, compounds derived from marine actinomycetes demonstrated selective antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The structural diversity of these derivatives enhances their effectiveness against microbial strains .

Antimicrobial Activity Summary:

CompoundTarget PathogenActivity Level
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acidEscherichia coliSignificant
3-(3-chloro-4-hydroxyphenyl)propanoic acidStaphylococcus aureusModerate
3-Phenylpropionic acidCandida albicansSelective

Pharmaceutical Applications

The pharmaceutical industry is exploring the use of this compound and its derivatives for therapeutic purposes. Notably, branched or cyclic alkyl substituents in the 3-position of phenylpropionic acids have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease .

Therapeutic Insights:

  • Neuroprotective Effects: Some derivatives have shown promise in modulating neuroinflammation and protecting neuronal cells.
  • Drug Development: The unique chemical properties of these compounds facilitate the design of new therapeutics targeting specific pathways involved in neurodegeneration.

Environmental Studies

The environmental impact of pharmaceuticals, including this compound, has been a subject of research. Studies assessing the persistence and degradation of these compounds in aquatic environments provide insights into their ecological effects and potential risks associated with pharmaceutical contamination .

Environmental Impact Summary:

  • Persistence in Water Systems: Research indicates varying degrees of stability and degradation rates for different phenylpropionic acid derivatives.
  • Ecotoxicological Assessments: Understanding the effects on aquatic organisms is crucial for evaluating environmental safety.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-phenylpropionic acid-d4 critical for experimental design?

The compound's solubility (1.70 g/L), LogP (1.84), and pKa (4.73) influence its behavior in aqueous and lipid environments. For solubility-dependent assays (e.g., cell culture), use polar solvents like ethanol or DMSO for stock solutions. The acidic pKa suggests stability in neutral-to-alkaline buffers, but protonation at physiological pH may affect membrane permeability .

Q. How can 3-phenylpropionic acid-d4 be synthesized and validated for isotopic purity?

Synthesis typically involves deuterium exchange at the β-position using deuterated reagents (e.g., D2O or deuterated acids). Validate isotopic purity via mass spectrometry (MS) with a focus on the molecular ion peak (M<sup>+</sup>) at m/z 154.1 (vs. 150.2 for non-deuterated form). Confirm absence of protio impurities using <sup>1</sup>H-NMR (deuterated methylene signals at δ 2.5–3.0 ppm) .

Q. What chromatographic methods are optimal for detecting 3-phenylpropionic acid-d4 in biological matrices?

Use reverse-phase HPLC with C18 columns and mobile phases of acetonitrile/0.1% formic acid. For MS detection, employ electrospray ionization (ESI) in negative mode, monitoring the [M-H]<sup>-</sup> ion (m/z 153.1). Validate recovery rates in plasma/urine using deuterated internal standards to correct for matrix effects .

Advanced Research Questions

Q. How does 3-phenylpropionic acid-d4 interact with gut microbiota, and how can conflicting metabolic data be resolved?

While Haloferax volcanii WFD11 cannot utilize 3-phenylpropionic acid as a carbon source, Bacteroides fragilis metabolizes it to enhance intestinal barrier function via aryl hydrocarbon receptor (AhR) signaling. To resolve contradictions, design anaerobic co-culture experiments with deuterated tracer studies (e.g., <sup>13</sup>C-labeling) to track microbial uptake and metabolite flux .

Q. What experimental strategies elucidate the AhR-dependent mechanisms of 3-phenylpropionic acid-d4 in epithelial barrier function?

Use AhR antagonists (e.g., StemRegenin 1) in murine models to block signaling. Measure downstream biomarkers: serum diamine oxidase (DAO), endotoxin, and D-lactate levels. Validate via Western blot for tight junction proteins (ZO-1, E-cadherin) in jejunal epithelium. Include deuterated controls to distinguish host vs. microbial contributions .

Q. How can thermodynamic properties of 3-phenylpropionic acid-d4 inform stability studies in long-term storage?

Sublimation enthalpy (ΔsubH°) data (e.g., 93.5 kJ/mol for non-deuterated form) suggest sensitivity to temperature fluctuations. Store lyophilized samples at ≤-20°C under inert gas. For solution stability, adjust pH to 7.4 and avoid repeated freeze-thaw cycles to prevent deuteration loss .

Q. What are the challenges in distinguishing 3-phenylpropionic acid-d4 from endogenous metabolites in metabolomic studies?

Endogenous analogs (e.g., dihydrocaffeic acid, 3-(4-hydroxyphenyl)propionic acid) co-elute in untargeted LC-MS. Mitigate via MRM transitions specific to deuterated ions (m/z 153.1 → 109.0) and orthogonal validation using <sup>2</sup>H-NMR to confirm deuterium incorporation .

Q. How do structural modifications (e.g., methoxy or hydroxy groups) alter the bioactivity of 3-phenylpropionic acid-d4 derivatives?

Introduce substituents via esterification or amidation. For example, 3-(4-hydroxyphenyl)propionic acid enhances hydrogel biocompatibility, while methoxy derivatives show reduced AhR activation. Test using luciferase-based AhR reporter assays and compare EC50 values .

Q. Methodological Considerations Table

Parameter Recommendation Evidence
Synthesis Validation Use <sup>2</sup>H-NMR (δ 2.5–3.0 ppm) and HRMS (Δm/z +4.0 for d4)
Storage Conditions Lyophilized at -80°C under argon; solutions in pH 7.4 buffer at -20°C
In Vivo Dosing Oral gavage at 50 mg/kg in mice; monitor plasma Cmax at 2–4 hours
Metabolite Profiling MRM transitions: m/z 153.1 → 109.0 (quantitative), 153.1 → 135.0 (confirmatory)

Q. Key Research Gaps and Recommendations

  • Mechanistic Studies : Explore deuterium kinetic isotope effects on AhR binding using cryo-EM or molecular docking .
  • Microbial Ecology : Characterize 3-phenylpropionic acid-d4-degrading enzymes in uncultured gut taxa via metagenomic binning .
  • Translational Models : Test deuterated analogs in inflammatory bowel disease (IBD) organoids to assess barrier repair efficacy .

Propiedades

Número CAS

21386-74-3

Fórmula molecular

C9H6D4O2

Peso molecular

154.2

Pureza

95% min.

Sinónimos

3-Phenylpropionic acid - d4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.